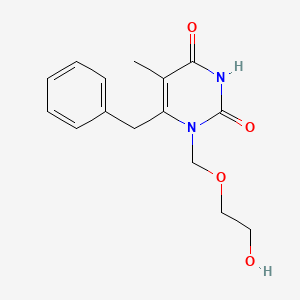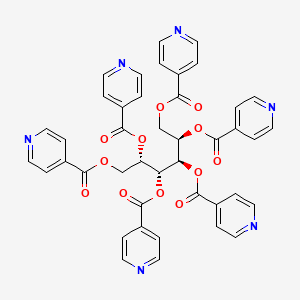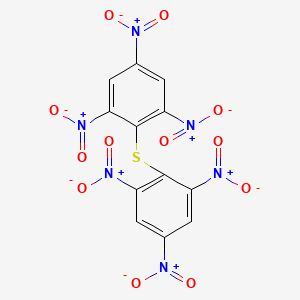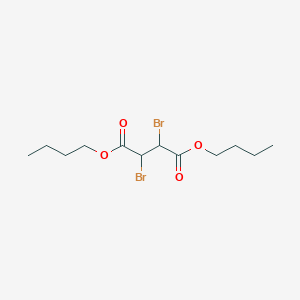
Dibutyl 2,3-dibromobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2,3-dibromobutanedioate is an organic compound with the molecular formula C12H20Br2O4 It is characterized by the presence of two bromine atoms and two ester groups within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2,3-dibromobutanedioate can be synthesized through the esterification of 2,3-dibromobutanedioic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,3-dibromobutanedioic acid and butanol are combined with a catalyst. The reaction is carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the mixture is subjected to separation processes such as distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,3-dibromobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form dibutyl 2,3-dibromobutanedioic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of dibutyl 2,3-dihydroxybutanedioate or dibutyl 2,3-diaminobutanedioate.
Reduction: Formation of dibutyl 2,3-dihydroxybutane.
Oxidation: Formation of dibutyl 2,3-dibromobutanedioic acid.
Scientific Research Applications
Dibutyl 2,3-dibromobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibutyl 2,3-dibromobutanedioate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release butanol and 2,3-dibromobutanedioic acid. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Similar in structure but lacks bromine atoms.
Dibutyl succinate: Similar ester groups but lacks bromine atoms.
2,3-Dibromobutane: Similar bromine substitution but lacks ester groups.
Uniqueness
Dibutyl 2,3-dibromobutanedioate is unique due to the presence of both bromine atoms and ester groups within the same molecule
Properties
CAS No. |
2050-55-7 |
|---|---|
Molecular Formula |
C12H20Br2O4 |
Molecular Weight |
388.09 g/mol |
IUPAC Name |
dibutyl 2,3-dibromobutanedioate |
InChI |
InChI=1S/C12H20Br2O4/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
WOHNIDNINFYOAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


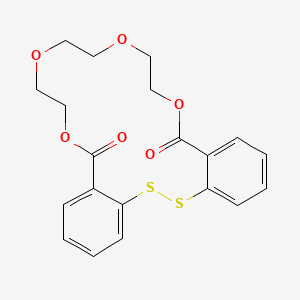
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
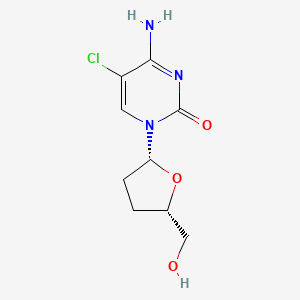
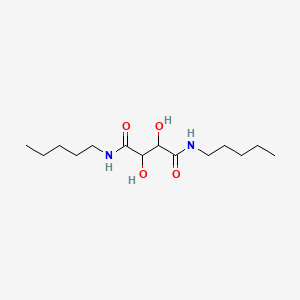
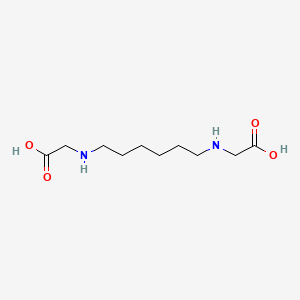

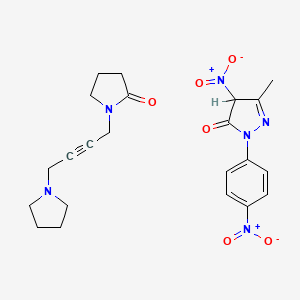
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)


